(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c1-17-9-11-30(12-10-17)24-22-18(2)23(34-25(22)28-19(3)27-24)26(32)31-15-13-29(14-16-31)20-5-7-21(33-4)8-6-20/h5-8,17H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXHCUVDSAKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Structure
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity. The specific compound features a thieno[2,3-d]pyrimidine core modified with piperidine and piperazine moieties, which are known to influence pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Compound 12e , a closely related derivative, showed potent antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively, while displaying low toxicity towards normal cells (CC50 = 15.09 μM) .
- Mechanism of Action : These compounds primarily act as EZH2 inhibitors, which play a crucial role in epigenetic regulation of gene expression associated with cancer proliferation . The induction of apoptosis and inhibition of cell migration were also noted as key mechanisms through which these compounds exert their antitumor effects .
Folate Receptor Targeting
Thieno[2,3-d]pyrimidine derivatives have been shown to selectively target folate receptors (FRs), which are overexpressed in various tumors. This selectivity can lead to reduced drug resistance and lower systemic toxicity:
- Inhibition Studies : Compounds have been reported to inhibit proliferation in CHO cells expressing FRα or β while showing negligible activity against the reduced folate carrier (RFC), indicating a targeted approach to tumor cells .
Case Study 1: Triple-Negative Breast Cancer
A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit triple-negative breast cancer cells. The results indicated significant cytotoxicity against MDA-MB-231 cells, demonstrating the potential of these compounds as targeted therapies .
Case Study 2: Kinase Inhibition
Research has also highlighted the kinase inhibitory activity of thieno[2,3-d]pyrimidines. For example:
| Compound | Kinase Inhibition (%) |
|---|---|
| 7a | 41.4 |
| 5 | 79.4 |
| 8 | 81.8 |
These findings suggest that modifications in the thieno[2,3-d]pyrimidine structure can enhance kinase inhibition, which is crucial for developing therapies targeting oncogenic signaling pathways .
Comparison with Similar Compounds
Core Modifications: Thieno[2,3-d]pyrimidine Derivatives
The thienopyrimidine scaffold is a common pharmacophore in drug discovery. Key analogs include:
Key Observations :
- The target compound’s methyl and 4-methylpiperidine groups increase lipophilicity compared to halogenated analogs like 7a, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Piperazine-linked methanone groups (as in the target and 7a) are associated with improved binding to amine-rich targets (e.g., kinases, GPCRs) compared to pyrazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
